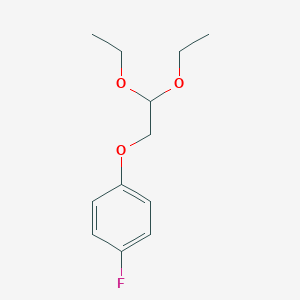

1-(2,2-Diethoxyethoxy)-4-fluorobenzene

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 1-(2,2-Diethoxyethoxy)-4-fluorobenzene involves several chemical reactions, often starting from simpler benzene derivatives. For example, 1-fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a 90% yield by reacting commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, confirmed by X-ray crystallography among other techniques (Sweeney, McArdle, & Aldabbagh, 2018).

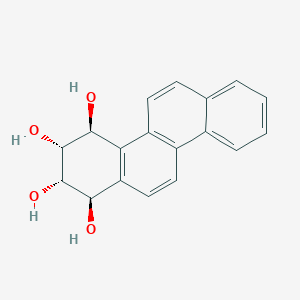

Molecular Structure Analysis

Molecular structure analysis of related fluorobenzene compounds, such as 2,7-Diethoxy-8-(4-fluorobenzoyl)naphthalen-1-ylmethanone, reveals intricate details about their geometry. For instance, in this compound, the benzoyl groups are almost antiparallel, and the fluorobenzene rings form a dihedral angle of 14.12°, indicating specific spatial arrangements that could affect their chemical reactivity and interactions (Mouri et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving fluorobenzenes are diverse, including substitutions and interactions that significantly affect their properties. For example, the synthesis and optical characterization of platinum(II) poly-yne polymers incorporating substituted 1,4-diethynylbenzene derivatives showcase the potential for complex intermolecular interactions in these systems (Khan et al., 2003).

Scientific Research Applications

Scientific Research Applications of 1-(2,2-Diethoxyethoxy)-4-fluorobenzene

Phosphodiesterase Inhibition and Heart Therapy Potential

- A series of derivatives including 1-(2,2-Diethoxyethoxy)-4-fluorobenzene were synthesized and evaluated for inotropic and chronotropic activity in isolated guinea-pig atria. These compounds demonstrated potential as phosphodiesterase (PDE) inhibitors, showing promise in heart therapy (Baker et al., 1995).

Photophysics in Poly(phenyleneethynylene)s

- The photophysical properties of 1,4-diethynylbenzenes, closely related to 1-(2,2-Diethoxyethoxy)-4-fluorobenzene, were analyzed in various states. This research provided insights into the effects of aggregation on the absorption and emission spectra of these compounds, relevant in material science (Levitus et al., 2001).

Molecular Structure and Hydrogen Bonding

- Studies on compounds similar to 1-(2,2-Diethoxyethoxy)-4-fluorobenzene, such as 1,2,3,5-tetrafluorobenzene, have explored their crystal structure, focusing on intermolecular interactions like hydrogen bonding. This research is vital for understanding the molecular assembly and properties of such fluorinated compounds (Thakur et al., 2010).

Organometallic Chemistry and Catalysis

- Fluorobenzenes, similar to 1-(2,2-Diethoxyethoxy)-4-fluorobenzene, are used in organometallic chemistry and catalysis, particularly as solvents or ligands due to their weak interaction with metal centers. This application is crucial in developing new catalytic processes and organic synthesis methods (Pike et al., 2017).

properties

IUPAC Name |

1-(2,2-diethoxyethoxy)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO3/c1-3-14-12(15-4-2)9-16-11-7-5-10(13)6-8-11/h5-8,12H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISQDLGUCGVTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=CC=C(C=C1)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466181 | |

| Record name | 2-(4-fluoro-phenoxy)-acetaldehyde diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Diethoxyethoxy)-4-fluorobenzene | |

CAS RN |

59769-37-8 | |

| Record name | 2-(4-fluoro-phenoxy)-acetaldehyde diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

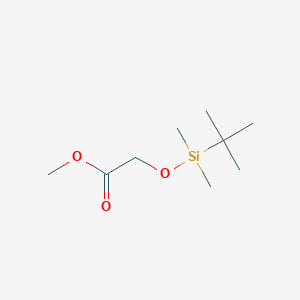

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)

![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)

![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)